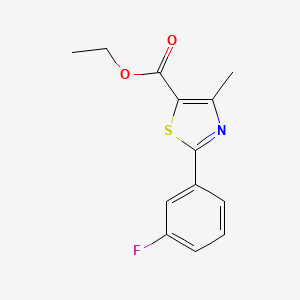

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMAKTQDXNOMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650174 | |

| Record name | Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-06-6 | |

| Record name | Ethyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole compound in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes such as signal transduction and metabolism.

Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly influence electronic properties, reactivity, and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (-F) and trifluoromethyl (-CF₃) groups improve metabolic stability and binding affinity in enzyme interactions .

- Hydroxyl (-OH) and Formyl (-CHO) Groups : Enable further functionalization (e.g., fluorescent probes, condensation reactions) .

- Cyanide (-CN) : Facilitates nucleophilic substitution in drug synthesis (e.g., febuxostat) .

Substituent Variations on the Thiazole Ring

The methyl group at position 4 is conserved in many analogs, but substituents at position 2 vary widely:

Key Observations :

Biological Activity

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of approximately 251.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The thiazole moiety is known for its diverse biological properties, including the ability to inhibit various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural features may enhance its ability to induce apoptosis in cancer cells by modulating critical pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, on human cancer cell lines such as A-431 and Jurkat. The results indicated an IC50 value of approximately 1.98 µg/mL, suggesting potent activity comparable to established anticancer agents like doxorubicin .

The precise mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions could lead to modulation of oxidative stress responses and apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-Chlorophenyl)-4-methylthiazole-5-carboxylate | Chlorine substituent | Moderate antimicrobial activity |

| Ethyl 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylate | Bromine substituent | High cytotoxicity against specific cancer lines |

| Ethyl 2-(3-Methylphenyl)-4-methylthiazole-5-carboxylate | Methyl substituent | Low activity compared to fluorinated analogs |

The presence of the fluorine atom in this compound enhances its reactivity and biological activity compared to its chloro and bromo counterparts, making it a promising candidate for further development.

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving thioamides and halogenated compounds. The synthesis typically yields high purity products suitable for biological testing. For example, one synthesis method reported a yield of over 95% with a purity exceeding 98% .

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. Studies are also focusing on optimizing its structure for improved efficacy and reduced toxicity, which may enhance its potential as a therapeutic agent against infections and cancer.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate?

Answer:

The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Condensation : Ethyl cyanoacetate reacts with a ketone (e.g., 3-fluoroacetophenone) and sulfur in a polar solvent (e.g., DMF) to form an intermediate 2-aminothiophene derivative.

Cyclization and functionalization : The intermediate undergoes cyclization and subsequent esterification or substitution to introduce the 3-fluorophenyl and methyl groups.

Key considerations :

- Reaction temperature (60–80°C) and sulfur stoichiometry are critical for yield optimization.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is required:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₂CH₃), δ 2.5 ppm (singlet, CH₃-thiazole), and aromatic protons (δ 7.1–7.8 ppm) confirm substituents.

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiazole carbons at 110–160 ppm.

- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles between aromatic rings (e.g., 35.78° between thiazole and fluorophenyl) .

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Answer:

Methodology :

- Data collection : A Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.

- Refinement : SHELXL software refines atomic positions using anisotropic displacement parameters. Hydrogen atoms are modeled via riding coordinates.

Key outputs :

Advanced: How do structural modifications influence biological activity in thiazole derivatives?

Answer:

Structure-Activity Relationship (SAR) insights :

- Fluorine substitution : The 3-fluorophenyl group enhances lipophilicity and membrane penetration, improving antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus).

- Methyl-thiazole : Stabilizes the thiazole ring, reducing metabolic degradation.

Experimental design : - Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity due to steric hindrance.

- 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with bioactivity, guiding rational design .

Advanced: How can computational models predict the reactivity of this compound?

Answer:

Methods :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Example: LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the thiazole C5 position.

- Molecular docking : Simulates binding to biological targets (e.g., E. coli DNA gyrase) with binding energies ≤-7.2 kcal/mol .

Advanced: How to address contradictions in reported biological activity data?

Answer:

Case study : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from:

Assay variability : Differences in bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, or incubation time.

Structural analogs : Impurities (>2%) or stereoisomers (e.g., racemic mixtures) can skew results.

Resolution :

- Re-test compounds under standardized CLSI protocols.

- Use HPLC-MS to verify purity and confirm stereochemistry via circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.